molecular formula C24H46O2S B026378 S-dodecanoyl dodecanethioate CAS No. 19659-64-4

S-dodecanoyl dodecanethioate

Katalognummer: B026378
CAS-Nummer: 19659-64-4
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: UBUWMRSBMYUJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecanethioic acid, anhydrosulfide, also known as bisdodecanoic thioanhydride, is an organic compound with the molecular formula C24H46O2S. This compound is characterized by the presence of a thioanhydride functional group, which is a sulfur-containing derivative of an anhydride. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecanethioic acid, anhydrosulfide can be synthesized through the reaction of dodecanethiol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

C12H25SH+C12H25COClC24H46O2S+HCl\text{C12H25SH} + \text{C12H25COCl} \rightarrow \text{C24H46O2S} + \text{HCl} C12H25SH+C12H25COCl→C24H46O2S+HCl

Industrial Production Methods: Industrial production of dodecanethioic acid, anhydrosulfide often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled temperature conditions are common to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: Dodecanethioic acid, anhydrosulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of dodecanethioic acid, anhydrosulfide can yield dodecanethiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thioanhydride group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.

    Substitution: Amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dodecanethiol

    Substitution: Thioesters, thioamides

Wissenschaftliche Forschungsanwendungen

Dodecanethioic acid, anhydrosulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of thioesters and thioamides.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other sulfur-containing compounds.

Wirkmechanismus

The mechanism of action of dodecanethioic acid, anhydrosulfide involves its ability to interact with various molecular targets through its thioanhydride group. This functional group can undergo nucleophilic attack by biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

    Dodecanethiol: A thiol compound with similar chain length but lacks the anhydrosulfide group.

    Dodecanoyl Chloride: An acyl chloride derivative used in the synthesis of dodecanethioic acid, anhydrosulfide.

    Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but different functional groups.

Uniqueness: Dodecanethioic acid, anhydrosulfide is unique due to its thioanhydride functional group, which imparts distinct reactivity compared to other dodecane derivatives. This makes it valuable in specific synthetic applications where sulfur-containing intermediates are required.

Eigenschaften

CAS-Nummer

19659-64-4

Molekularformel

C24H46O2S

Molekulargewicht

398.7 g/mol

IUPAC-Name

S-dodecanoyl dodecanethioate

InChI

InChI=1S/C24H46O2S/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI-Schlüssel

UBUWMRSBMYUJAP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC

Key on ui other cas no.

19659-64-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.